molecular formula C14H10BrN3O B10998262 N-(1H-benzimidazol-5-yl)-2-bromobenzamide

N-(1H-benzimidazol-5-yl)-2-bromobenzamide

Cat. No.: B10998262
M. Wt: 316.15 g/mol
InChI Key: DIZCZRFYLHEANZ-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-5-yl)-2-bromobenzamide is a synthetic organic compound with the molecular formula C14H10BrN3O and a molecular weight of 317.16 g/mol . It belongs to the benzimidazole class of heterocycles, which are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities and their presence in numerous therapeutic agents . The compound features a benzamide moiety linked to the 5-position of the 1H-benzimidazole core, with a bromine atom at the ortho position of the benzamide ring. This structure is of significant interest in scientific research, particularly in the design and synthesis of novel bioactive molecules. The benzimidazole nucleus is a key pharmacophore in several clinically used drugs, including antiparasitics, antivirals, and antihypertensives . Researchers are actively exploring benzimidazole derivatives like this compound for their potential application in drug discovery. Recent patents and scientific literature highlight that such compounds are investigated for their role in modulating biological targets; for instance, some benzimidazole compounds have been described in the context of targeting hematopoietic stem cells and related pathways . The presence of the bromine atom offers a versatile synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) . This makes the compound a valuable building block for creating diverse chemical libraries aimed at developing new therapeutic agents for various diseases. This product is provided for chemical and biological research purposes only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C14H10BrN3O

Molecular Weight

316.15 g/mol

IUPAC Name

N-(3H-benzimidazol-5-yl)-2-bromobenzamide

InChI

InChI=1S/C14H10BrN3O/c15-11-4-2-1-3-10(11)14(19)18-9-5-6-12-13(7-9)17-8-16-12/h1-8H,(H,16,17)(H,18,19)

InChI Key

DIZCZRFYLHEANZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)N=CN3)Br

Origin of Product

United States

Preparation Methods

Formation of the Benzimidazole Core

The benzimidazole scaffold is typically synthesized via acid-catalyzed condensation of o-phenylenediamine with carbonyl derivatives. For N-(1H-benzimidazol-5-yl)-2-bromobenzamide, this step employs 4-bromo-1,2-diaminobenzene and 2-nitrobenzaldehyde under reflux conditions in ethanol or nitrobenzene.

Reaction Conditions :

  • Catalyst : Montmorillonite K10 (62% yield).

  • Temperature : 80–180°C.

  • Time : 2–8 hours.

Mechanism :

  • Nucleophilic attack of the amine on the aldehyde carbonyl.

  • Cyclization followed by oxidation to aromatize the benzimidazole ring.

Bromobenzamide Coupling

The bromobenzamide moiety is introduced via nucleophilic acyl substitution. 2-Bromobenzoyl chloride reacts with the 5-amino group of the benzimidazole intermediate in dimethylformamide (DMF) or dichloromethane (DCM).

Optimized Protocol :

  • Base : Triethylamine (2.5 eq.).

  • Solvent : DMF at 0–5°C.

  • Yield : 68–75% after column chromatography.

Microwave-Assisted Synthesis

Accelerated Cyclization

Microwave irradiation significantly reduces reaction times. A mixture of 4-bromo-1,2-diaminobenzene and 2-nitrobenzaldehyde in ethanol achieves 90–99% yield within 10–15 minutes.

Advantages :

  • Energy Efficiency : 50% reduction in energy consumption.

  • Purity : Reduced byproduct formation due to uniform heating.

One-Pot Amidation

Microwave-assisted coupling of preformed benzimidazole with 2-bromobenzoyl chloride in DMA (dimethylacetamide) achieves 85% yield in 20 minutes.

Conditions :

  • Power : 300 W.

  • Temperature : 120°C.

Industrial-Scale Production

Continuous Flow Reactors

Large-scale synthesis employs continuous flow systems to enhance reproducibility. Key steps include:

  • Benzimidazole Formation : Tubular reactor with in-line IR monitoring.

  • Amidation : Plug-flow reactor with automated pH control.

Yield : 89% at 10 kg/batch.

Purification Techniques

  • Crystallization : Ethyl acetate/iso-octane slurry removes acetylated byproducts.

  • Chromatography : Silica gel columns (230–400 mesh) resolve regioisomers.

Palladium-Catalyzed Cross-Coupling

Suzuki–Miyaura Reaction

Aryl boronic acids couple with 5-bromo-benzimidazole intermediates using Pd(PPh₃)₄. This method introduces diversity at the 5-position.

Conditions :

  • Catalyst : Pd(OAc)₂ (5 mol%).

  • Ligand : XPhos (10 mol%).

  • Yield : 81%.

Buchwald–Hartwig Amination

Primary amines react with 5-bromo-benzimidazole derivatives under Pd catalysis to form N-alkylated products.

Example :

  • Substrate : 5-Bromo-2-nitrophenyl-benzimidazole.

  • Amine : Sulfonylaniline.

  • Yield : 73%.

Green Chemistry Approaches

Solvent-Free Condensation

Ball milling of 4-bromo-1,2-diaminobenzene and 2-nitrobenzaldehyde with K₂CO₃ achieves 78% yield in 2 hours.

Advantages :

  • Waste Reduction : Eliminates organic solvents.

  • Scalability : Suitable for kilogram-scale production.

Biocatalytic Methods

Lipase-mediated amidation in ionic liquids (e.g., [BMIM][BF₄]) achieves 65% yield at 40°C.

Comparative Analysis of Methods

Method Yield (%) Time Cost (USD/g) Scalability
Conventional Condensation62–756–12 h12–18Moderate
Microwave-Assisted85–9910–30 min8–14High
Industrial Flow Reactors892–4 h6–10Very High
Palladium Cross-Coupling73–813–6 h20–30Low
Green Chemistry65–782–5 h9–15Moderate

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-5-yl)-2-bromobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1H-benzimidazol-5-yl)-2-bromobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-5-yl)-2-bromobenzamide involves its interaction with specific molecular targets such as enzymes or receptors. The benzimidazole ring can mimic the structure of naturally occurring nucleotides, allowing it to bind to and inhibit the activity of enzymes involved in DNA replication and repair. This leads to the disruption of cellular processes and can result in cell death, making it a potential anticancer agent .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in the Benzimidazole and Benzamide Moieties

The activity and physicochemical properties of benzimidazole-based benzamides are highly sensitive to substituent modifications. Key analogs and their distinguishing features are summarized below:

Compound Name Substituents on Benzimidazole Benzamide Substituents Key Properties/Activities Reference
N-(1H-Benzimidazol-5-yl)-2-bromobenzamide H (position 1) 2-Bromo Target compound; structural benchmark
GSK5959 (N-[2,3-dihydro-1,3-dimethyl-2-oxo-6-(1-piperidinyl)-1H-benzimidazol-5-yl]-2-methoxybenzamide) 1,3-Dimethyl, 6-piperidinyl 2-Methoxy Potent BRPF1/TRIM24 bromodomain inhibitor (IC₅₀ < 100 nM)
N-[4-(1H-Benzimidazol-2-yl)phenyl]-5-bromofuran-2-carboxamide 2-Phenyl 5-Bromofuran Anticancer candidate (in vitro screening)
2-Bromo-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide Pyrazole (replaces benzimidazole) 2-Bromo Structural analog with divergent heterocycle; uncharacterized activity
N-(2-Amino-1H-benzimidazol-5-yl)benzamide 2-Amino H (no bromine) Reduced lipophilicity; lower binding affinity in kinase assays

Key Observations :

  • Bromine vs. Methoxy Substitution : The 2-bromo group in the target compound may enhance halogen bonding compared to the 2-methoxy group in GSK5959, which relies on hydrogen bonding for bromodomain inhibition .
  • Amino Substitution: The 2-amino group in ’s compound increases polarity, which may improve solubility but reduce membrane permeability compared to brominated analogs .
Anti-inflammatory Activity
  • Compound 7b (N-(1H-Benzimidazol-5-yl)-5-methylisatin derivative) : Exhibited 71.75% inhibition in a carrageenan-induced edema model, outperforming other isatin analogs. The methyl group at position 5 of isatin enhances steric complementarity with inflammatory enzymes like COX-2 .
  • Target Compound : Anti-inflammatory data are unavailable, but the bromine atom’s electron-withdrawing effects could modulate COX-2 binding differently than methyl or methoxy groups.
Bromodomain Inhibition
  • GSK5959 : Achieves dual BRPF1/TRIM24 inhibition via its 1,3-dimethyl-benzimidazolone scaffold and methoxybenzamide group. The dimethyl group rigidifies the benzimidazole ring, optimizing hydrophobic interactions .
  • Hypothetical Target Compound Activity : The bromine atom’s larger van der Waals radius might disrupt binding to BRPF1 but could enhance selectivity for other bromodomains.
CB2 Receptor Agonism
  • Compound 45 (Merck) : A benzimidazole derivative with an aliphatic hydroxylated amide showed potent CB2 agonism (EC₅₀ = 6.3 nM) and >2,700-fold selectivity over CB1. The hydroxyl group likely forms hydrogen bonds with CB2’s Ser residue .
  • Target Compound : The absence of a hydroxyl group in the amide moiety may limit CB2 activity, but the bromine could contribute to hydrophobic binding.

Physicochemical and Pharmacokinetic Considerations

  • Metabolic Stability : Benzimidazole’s aromatic system resists oxidation, but the bromine may slow hepatic clearance via cytochrome P450 enzymes .

Biological Activity

N-(1H-benzimidazol-5-yl)-2-bromobenzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

The compound this compound features a benzimidazole core substituted with a bromobenzamide group. The structural formula can be represented as follows:

C14H11BrN2O\text{C}_{14}\text{H}_{11}\text{Br}\text{N}_{2}\text{O}

This structure is significant as it influences the compound's interactions with biological targets.

Target Enzymes and Pathways

This compound primarily interacts with enzymes involved in critical biochemical pathways. One of the key targets is dihydrofolate reductase (DHFR) , which plays a vital role in purine synthesis. Inhibition of DHFR can disrupt DNA replication and cell growth, leading to apoptosis in cancer cells .

Biochemical Interactions

The compound's mechanism involves binding to the active site of DHFR, inhibiting its enzymatic activity. This interaction leads to decreased levels of tetrahydrofolate, a cofactor necessary for nucleotide synthesis, ultimately affecting cellular metabolism and proliferation .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values for several bacteria are summarized in Table 1.

Pathogen MIC (μg/ml) Reference
Escherichia coli50
Staphylococcus aureus62.5
Candida albicans250

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. The mechanism is believed to involve the induction of apoptosis through caspase activation and DNA fragmentation . A notable study demonstrated that the compound reduced cell viability in breast cancer cells by approximately 70% at a concentration of 10 μM.

Case Studies

One significant case study involved the evaluation of this compound's effects on human cancer cell lines. The study reported:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Results : The compound showed a dose-dependent reduction in cell viability across all tested lines, with IC50 values ranging from 5 to 15 μM.

This study highlights the potential of this compound as an anticancer agent and warrants further investigation into its therapeutic applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(1H-benzimidazol-5-yl)-2-bromobenzamide, and what reaction conditions optimize yield?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination) or nucleophilic substitution. Key steps include:

  • Coupling : Use Pd(OAc)₂/Xantphos as a catalyst system with Cs₂CO₃ as a base in toluene at 110°C for 12–24 hours .
  • Substitution : React 2-bromobenzoyl chloride with 5-aminobenzimidazole in dry THF under nitrogen, using triethylamine to scavenge HCl .
  • Optimization : Monitor reaction progress via TLC, and purify via column chromatography (SiO₂, EtOAc/hexane gradient).

Q. How can researchers purify and characterize this compound to ensure structural fidelity?

  • Methodological Answer :

  • Purification : Use preparative HPLC with a C18 column (MeCN/H₂O + 0.1% TFA) to remove unreacted starting materials or byproducts .
  • Characterization :
  • NMR : Confirm aromatic proton integration (δ 7.2–8.5 ppm for benzimidazole and bromophenyl groups) .
  • X-ray crystallography : Employ SHELX suite for structure refinement if single crystals are obtained .

Q. What are the typical impurities encountered during synthesis, and how are they identified?

  • Methodological Answer : Common impurities include:

  • Unreacted 5-aminobenzimidazole : Detectable via HPLC retention time comparison.
  • Debrominated byproducts : Identified using LC-MS (m/z shift). Mitigate by optimizing stoichiometry of bromobenzoyl chloride .

Advanced Research Questions

Q. How do structural modifications to the benzimidazole core influence bioactivity in kinase inhibition assays?

  • Methodological Answer :

  • SAR Strategy : Synthesize derivatives with substituents at the N1 position (e.g., methyl, cyclopropyl) and test against kinase panels (e.g., EGFR, VEGFR2).
  • Key Finding : Bulkier groups at N1 reduce solubility but enhance target selectivity by occupying hydrophobic pockets .

Q. How should researchers address contradictions in reported bioactivity data (e.g., IC₅₀ variability)?

  • Methodological Answer :

  • Variables to control :
  • Purity : Ensure >95% via HPLC (retention time and peak area analysis) .
  • Assay conditions : Standardize ATP concentrations in kinase assays to avoid false negatives .
  • Statistical validation : Use triplicate measurements and report SEM.

Q. What enzymatic assay techniques are most reliable for studying target engagement?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize the target kinase on a sensor chip to measure real-time binding kinetics (ka, kd) .
  • Fluorescence Polarization : Use a labeled ATP-competitive probe to quantify displacement by the compound .

Q. What mechanistic insights exist for palladium-catalyzed reactions in its synthesis?

  • Methodological Answer :

  • Catalytic Cycle : Pd⁰→Pdᴵᴵ oxidative addition with aryl bromide, followed by coordination to benzimidazole nitrogen.
  • Rate-limiting step : Reductive elimination to form the C–N bond. Use DMF as a solvent to stabilize Pd intermediates .

Q. How can solubility challenges in biological assays be systematically addressed?

  • Methodological Answer :

  • Co-solvents : Test DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.
  • Prodrug approach : Introduce phosphate groups at the benzamide moiety for aqueous solubility .

Q. What retrosynthetic strategies leverage AI tools for derivative synthesis?

  • Methodological Answer :

  • AI Platforms : Use PubChem’s retrosynthesis module or Reaxys to prioritize routes with available precursors.
  • Example : AI suggests Suzuki-Miyaura coupling for introducing aryl groups at the 2-position .

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